AR-C133913XX
描述
AR-C133913XX is a metabolite of Ticagrelor . Ticagrelor is the first reversible oral P2Y12 receptor antagonist, providing faster, greater, and more consistent ADP-receptor inhibition than Clopidogrel . It is used in the treatment of acute coronary syndromes (ACS) .
Synthesis Analysis
The formation of AR-C133913XX most likely occurred via Cytochrome P450 (CYP) 3A4, with a lesser contribution from CYP3A5 . Potential interactions between ticagrelor and inducers or inhibitors of CYP3A4 were evaluated in clinical pharmacology .Molecular Structure Analysis
The molecular formula of AR-C133913XX is C14H22N6O4S . Its average mass is 370.427 Da and its monoisotopic mass is 370.142334 Da . It has 4 defined stereocentres .Chemical Reactions Analysis
AR-C133913XX reversibly blocks the A2A adenosine receptor in the caco-2 cells in order to reduce blood flow and increase vasoconstriction . It also has antiplatelet properties, which are due to its ability to inhibit platelet aggregation . AR-C133913XX is metabolized by glucuronidation and eliminated by renal excretion .Physical And Chemical Properties Analysis
AR-C133913XX has a molecular weight of 370.43 g/mol . Its XLogP3-AA is -0.8 .科学研究应用
Summary of the Application
AR-C133913XX is a major inactive metabolite of Ticagrelor, a medication used for the management of patients with acute coronary syndromes . In this study, a method was developed for the simultaneous determination of plasma concentrations of Ticagrelor, its two metabolites (including AR-C133913XX), and four major constituents of tea polyphenols in rats .
Methods of Application or Experimental Procedures
A liquid chromatography–tandem mass spectrometry method was used for the simultaneous determination of plasma concentrations of Ticagrelor, its two metabolites, and four major constituents of tea polyphenols in rats . Diazepam was used as an internal standard, and plasma samples were extracted using a liquid–liquid extraction technique .
Results or Outcomes
The method was fully validated to be reliable and reproducible in accordance with FDA guidelines on bioanalytical method validation . The method was then successfully applied for a pharmacokinetic study of Ticagrelor, its two metabolites, and four major constituents of tea polyphenols in rat plasma after oral administration of Ticagrelor and tea polyphenol extracts .
2. Pharmacokinetics and Pharmacodynamics in Patients with Acute Coronary Syndrome
Summary of the Application
AR-C133913XX is a major inactive metabolite of Ticagrelor, a medication used for the management of patients with acute coronary syndromes . This study aimed to evaluate the antiplatelet effects and the pharmacokinetic parameters of Ticagrelor in Chinese patients with acute coronary syndrome without opioid administration .
Methods of Application or Experimental Procedures
A sample size of 30 eligible patients with acute coronary syndrome were enrolled in this study . Blood samples were obtained predose and 1, 2, 4, 8, and 12 h after a 180 mg loading dose of Ticagrelor . P2Y12 reactivity units (PRU) and plasma concentrations of Ticagrelor and its two metabolites were measured .
Results or Outcomes
For Chinese patients with acute coronary syndrome, at least 4 h was needed to achieve an adequate antiplatelet effect for Ticagrelor loading dose . There were no differences in pharmacokinetics or pharmacodynamics between Chinese patients with ST segment elevation myocardial infarction (STEMI) and non-ST segment elevation myocardial infarction (NSTEMI) .
属性
IUPAC Name |
(1S,2S,3R,5S)-3-(7-amino-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O4S/c1-2-5-25-14-16-12(15)9-13(17-14)20(19-18-9)7-6-8(24-4-3-21)11(23)10(7)22/h7-8,10-11,21-23H,2-6H2,1H3,(H2,15,16,17)/t7-,8+,10+,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYBSYIHUFBLKV-YKDSUIRESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
AR-C133913XX | |
CAS RN |
1251765-07-7 | |
Record name | Ticagrelor metabolite M5 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1251765077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AR-C133913XX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LNY396KYTZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。